2-(1-Pyrenemethoxy)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Pyrenemethoxy)ethanol, also known as Pyrene Methanol, is an organic compound with the chemical formula C18H14O2. It is a fluorescent compound that has been widely used in scientific research due to its unique properties. Pyrene Methanol is a highly sensitive probe for studying molecular interactions in biological systems.

Mechanism of Action

2-(1-Pyrenemethoxy)ethanol Methanol works by emitting fluorescence when it is excited by light of a certain wavelength. The fluorescence emission of this compound Methanol is highly dependent on its environment. When this compound Methanol is in a hydrophobic environment, such as a lipid bilayer, its fluorescence emission is enhanced. When this compound Methanol is in a hydrophilic environment, such as an aqueous solution, its fluorescence emission is quenched.

Biochemical and Physiological Effects:

This compound Methanol has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been widely used in scientific research.

Advantages and Limitations for Lab Experiments

2-(1-Pyrenemethoxy)ethanol Methanol has several advantages for lab experiments. It is a highly sensitive probe that can be used to study molecular interactions in biological systems. It is also a non-toxic compound that can be used in a wide range of experiments. However, this compound Methanol has some limitations. It is a relatively expensive compound, and its fluorescence emission is highly dependent on its environment. Therefore, it may not be suitable for all experiments.

Future Directions

There are several future directions for the use of 2-(1-Pyrenemethoxy)ethanol Methanol in scientific research. One direction is the development of new fluorescent probes based on this compound Methanol. These probes could have improved sensitivity and selectivity for studying specific molecular interactions. Another direction is the use of this compound Methanol in the development of new biosensors for detecting biomolecules. This compound Methanol could be used as a fluorescent reporter in these biosensors, allowing for the detection of specific biomolecules in complex biological samples. Finally, this compound Methanol could be used in the development of new therapeutic agents for the treatment of diseases. Its unique properties could be used to target specific molecular interactions in disease pathways, leading to the development of new drugs with improved efficacy and specificity.

Conclusion:

In conclusion, this compound Methanol is a highly sensitive fluorescent probe that has been widely used in scientific research. It has several advantages for lab experiments, including its non-toxicity and sensitivity. However, its fluorescence emission is highly dependent on its environment, and it is a relatively expensive compound. There are several future directions for the use of this compound Methanol in scientific research, including the development of new fluorescent probes, biosensors, and therapeutic agents.

Synthesis Methods

2-(1-Pyrenemethoxy)ethanol Methanol can be synthesized through a simple reaction between pyrene and methanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields this compound Methanol as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

2-(1-Pyrenemethoxy)ethanol Methanol has been widely used as a fluorescent probe in scientific research. It is a highly sensitive probe for studying molecular interactions in biological systems. This compound Methanol can be used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. It can also be used to study the conformational changes of proteins and the dynamics of protein folding.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Pyrenemethoxy)ethanol involves the reaction of 1-pyrenemethanol with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "1-pyrenemethanol", "ethylene oxide", "base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 1-pyrenemethanol and a base to a reaction flask", "Add ethylene oxide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |

CAS RN |

1855867-17-2 |

InChI Key |

ITRAQSPRNPUKCH-UHFFFAOYNA-N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

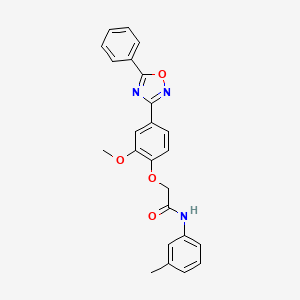

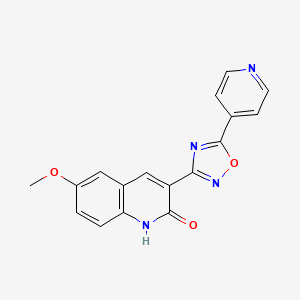

![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)

![2-(4-methoxyphenyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702881.png)